molecular formula C12H16FNO B15342711 N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide

N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B15342711
M. Wt: 209.26 g/mol
InChI Key: QNQMNOFBFKHOKX-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by its unique structure, which includes a fluorine atom and a methyl group on the benzene ring, as well as a 2,2-dimethylpropanamide group

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid chloride in the presence of a base.

  • Direct Amidation: The direct reaction of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially under controlled temperature and pressure conditions.

  • Continuous Flow Process: This method involves the continuous addition of reagents through a reactor system, allowing for more efficient and scalable production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

  • Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)

  • Reduction: LiAlH4, NaBH4, ethanol

  • Substitution: NaOH (Sodium hydroxide), DMF (Dimethylformamide)

Major Products Formed:

  • Oxidation: Fluoro-4-methylbenzoic acid derivatives

  • Reduction: Corresponding alcohols or amines

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide may be explored for its pharmacological properties, such as anti-inflammatory or analgesic effects. Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • N-(2-fluoro-3-methylphenyl)-2,2-dimethylpropanamide

  • N-(2-fluoro-5-methylphenyl)-2,2-dimethylpropanamide

  • N-(2-chloro-4-methylphenyl)-2,2-dimethylpropanamide

Uniqueness: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16FNO/c1-8-5-6-10(9(13)7-8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

QNQMNOFBFKHOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)F

Origin of Product

United States

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